2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-methoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione
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Overview
Description
2-(7,8-Difluoro-6,11-dihydrobenzocbenzothiepin-11-yl)-11-methoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione is a complex organic compound known for its unique structure and significant applications in medicinal chemistry. This compound is a derivative of the benzothiepin family, characterized by the presence of fluorine atoms and a triazatricyclo framework, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-Difluoro-6,11-dihydrobenzocbenzothiepin-11-yl)-11-methoxy-5-oxa-1,2,8-triazatricyclo[84003,8]tetradeca-10,13-diene-9,12-dione involves multiple steps, starting from the preparation of the benzothiepin coreThe triazatricyclo framework is constructed via cyclization reactions involving appropriate precursors under controlled conditions .
Industrial Production Methods
Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This often involves the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. The scalability of the synthesis process is crucial for commercial production, and stringent quality control measures are implemented to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
2-(7,8-Difluoro-6,11-dihydrobenzocbenzothiepin-11-yl)-11-methoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(7,8-Difluoro-6,11-dihydrobenzocbenzothiepin-11-yl)-11-methoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antiviral properties, particularly against influenza viruses.
Industry: Utilized in the development of pharmaceuticals and agrochemicals .
Mechanism of Action
The compound exerts its effects by inhibiting specific molecular targets. For instance, it acts as an inhibitor of the cap-dependent endonuclease of influenza viruses, preventing the replication of viral RNA. This mechanism is distinct from other antiviral agents like neuraminidase inhibitors .
Comparison with Similar Compounds
Similar Compounds
Baloxavir marboxil: A prodrug that is metabolized to the active form baloxavir acid, which also inhibits the cap-dependent endonuclease of influenza viruses
Oseltamivir: A neuraminidase inhibitor used to treat influenza.
Zanamivir: Another neuraminidase inhibitor with a similar mechanism to oseltamivir.
Uniqueness
2-(7,8-Difluoro-6,11-dihydrobenzocbenzothiepin-11-yl)-11-methoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione is unique due to its dual functional groups and the presence of fluorine atoms, which enhance its biological activity and stability. Its distinct mechanism of action as a cap-dependent endonuclease inhibitor sets it apart from neuraminidase inhibitors .
Properties
Molecular Formula |
C25H21F2N3O4S |
---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
2-(7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-methoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione |
InChI |
InChI=1S/C25H21F2N3O4S/c1-33-24-18(31)8-9-29-23(24)25(32)28-10-11-34-12-20(28)30(29)22-14-6-7-17(26)21(27)16(14)13-35-19-5-3-2-4-15(19)22/h2-9,20,22H,10-13H2,1H3 |
InChI Key |
SDMYQUZEJFVJHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=O)N3CCOCC3N(N2C=CC1=O)C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F |
Origin of Product |
United States |
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